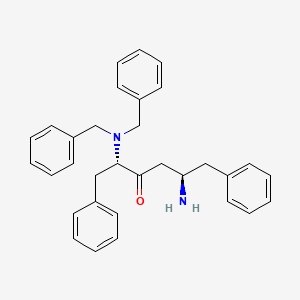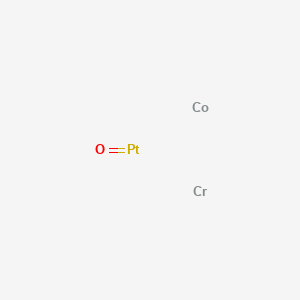
2,2'-(Propane-2,2-diyl)di(2,3-dihydro-1H-inden-2-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Propane-2,2-diyl)di(2,3-dihydro-1H-inden-2-ol) is a chemical compound known for its unique structure and properties It consists of two 2,3-dihydro-1H-inden-2-ol units connected by a propane-2,2-diyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-2,2-diyl)di(2,3-dihydro-1H-inden-2-ol) typically involves the reaction of 2,3-dihydro-1H-inden-2-ol with a suitable propane-2,2-diyl precursor. One common method involves the use of a Grignard reagent, where the 2,3-dihydro-1H-inden-2-ol is reacted with a propane-2,2-diyl magnesium bromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Propane-2,2-diyl)di(2,3-dihydro-1H-inden-2-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or quinones, while reduction can produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
2,2’-(Propane-2,2-diyl)di(2,3-dihydro-1H-inden-2-ol) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2,2’-(Propane-2,2-diyl)di(2,3-dihydro-1H-inden-2-ol) involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2′-Isopropylidenebis (tetrahydrofuran): Similar in structure but with tetrahydrofuran units instead of 2,3-dihydro-1H-inden-2-ol.
2,2-Bis (2-oxolanyl)propane: Another related compound with oxolanyl groups.
4,4’- (Propane-2,2-diyl)bis (2,6-dimethylphenol): Contains dimethylphenol units instead of 2,3-dihydro-1H-inden-2-ol.
Uniqueness
2,2’-(Propane-2,2-diyl)di(2,3-dihydro-1H-inden-2-ol) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
167219-11-6 |
|---|---|
Formule moléculaire |
C21H24O2 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
2-[2-(2-hydroxy-1,3-dihydroinden-2-yl)propan-2-yl]-1,3-dihydroinden-2-ol |
InChI |
InChI=1S/C21H24O2/c1-19(2,20(22)11-15-7-3-4-8-16(15)12-20)21(23)13-17-9-5-6-10-18(17)14-21/h3-10,22-23H,11-14H2,1-2H3 |
Clé InChI |
OFIGMSMSWRVQDG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1(CC2=CC=CC=C2C1)O)C3(CC4=CC=CC=C4C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


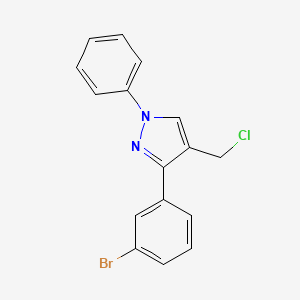
silane](/img/structure/B14256413.png)
![1-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one](/img/structure/B14256428.png)
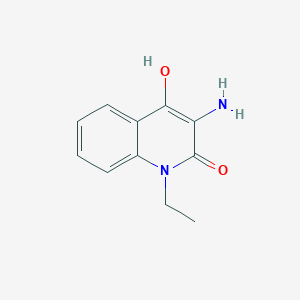
![Phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)-](/img/structure/B14256434.png)
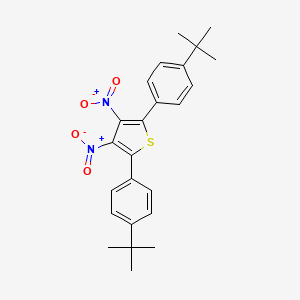
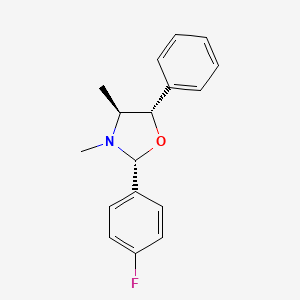
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-nitronaphthalen-1-ol](/img/structure/B14256454.png)
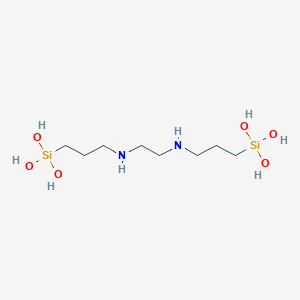

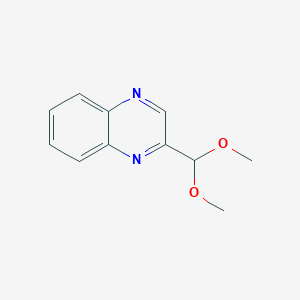
![{5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol](/img/structure/B14256469.png)
